Compendial Ethanol Content Specification Differentiates Vanilla Tincture from Standardized Vanilla Extracts
Vanilla Tincture USP is specified to contain 38.0–42.0% ethanol by volume [1]. In contrast, the FDA standard of identity for Vanilla Extract (21 CFR 169.175) requires a minimum ethanol content of 35% by volume [2]. The tincture's narrower, higher-range specification and mandatory inclusion of sucrose (200 g/L) ensure a defined solvent matrix for pharmaceutical compounding and analytical reference, which is not guaranteed by generic vanilla extracts.
| Evidence Dimension | Ethanol Content (v/v) |
|---|---|
| Target Compound Data | 38.0–42.0% |
| Comparator Or Baseline | Vanilla Extract (FDA Standard) ≥ 35% |
| Quantified Difference | Minimum 3 percentage-point higher floor, with a defined upper bound absent in the extract standard |
| Conditions | Compendial (USP) and Regulatory (FDA) Monographs |
Why This Matters
This quantifiable difference in ethanol concentration and the presence of sucrose directly impact solubility parameters, stability, and compliance in pharmaceutical preparations, making Vanilla Tincture the specified article for USP compounding rather than a generic vanilla extract.
- [1] United States Pharmacopeial Convention. Vanilla Tincture: Alcohol Content, Method I 611. USP29-NF24. Official January 1, 2007. View Source
- [2] Code of Federal Regulations. 21 CFR 169.175: Vanilla Extract. U.S. Food and Drug Administration. View Source
